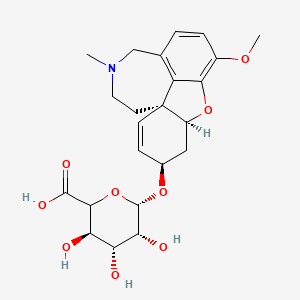

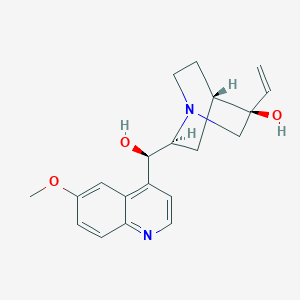

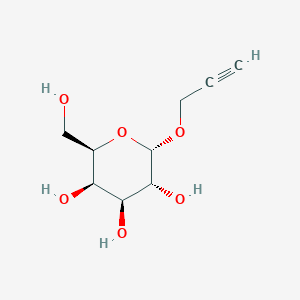

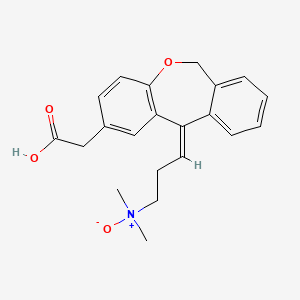

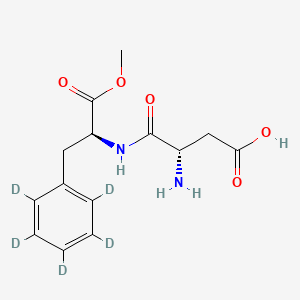

Galanthamine beta-D-Glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

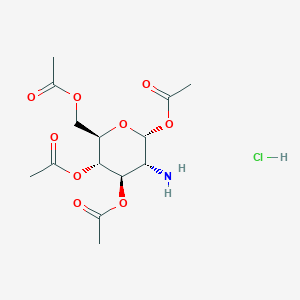

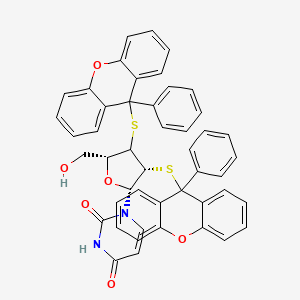

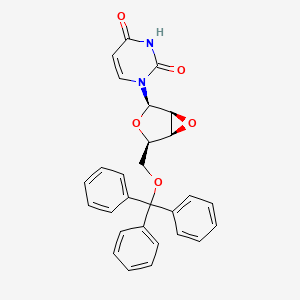

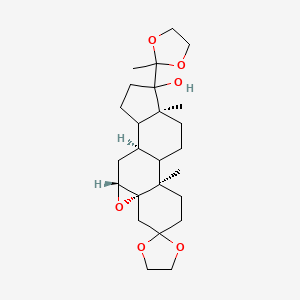

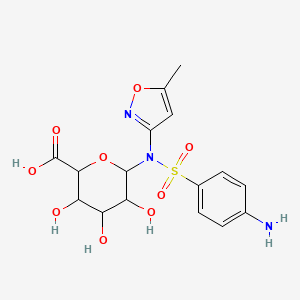

Galanthamine beta-D-Glucuronide is a major metabolite of galanthamine . It is an organic compound with the molecular formula C23H29NO9 . It may have applications in biochemical and pharmaceutical research .

Synthesis Analysis

The synthesis of Galanthamine beta-D-Glucuronide involves enzymatic hydrolysis of glucuronides from urine, plasma, and other biological fluids . The exact process and conditions for the synthesis may vary and are often proprietary to the manufacturing entity.科学的研究の応用

Biotechnological Interventions and Production

Scientific Field

Biotechnology and Applied Microbiology

Summary of the Application

Galanthamine is produced in Crinum spp., a member of the Amaryllidaceae family. These plants have been used as traditional medicine for thousands of years and are known for their analgesic, anticholinergic, antitumor, and antiviral properties .

Methods of Application or Experimental Procedures

Researchers are investigating micropropagation techniques to optimize phytochemicals in vitro. This involves the distribution, phytochemistry, micropropagation, in vitro galanthamine synthesis, and pharmacology .

Results or Outcomes

The objective of this research is to design biotechnological techniques for the preservation, widespread multiplication, and required secondary metabolite production from Crinum spp .

Alzheimer’s Disease Treatment

Scientific Field

Pharmacology and Neurology

Summary of the Application

Galanthamine is a reversible acetylcholinesterase (AChE) inhibitor, which is highly selective and competitive. It blocks the degradation of acetylcholine (Ach) by AChE and thus achieves efficacy .

Methods of Application or Experimental Procedures

Galanthamine hydrobromide was launched into the market in 1995 and has been marketed in more than 20 countries for the indication of mild to moderate Alzheimer’s disease (AD) .

Results or Outcomes

Although galanthamine hydrobromide has good tolerance and safety, it only temporarily alleviates the symptoms of AD patients .

Analgesic and Antitumor Effects

Scientific Field

Pharmacology and Oncology

Summary of the Application

Crinum species, which produce Galanthamine, have been used for their analgesic and antitumor effects .

Methods of Application or Experimental Procedures

The Crinum species underwent a thorough phytochemical examination, which identified nine different types of basic alkaloid groups .

Results or Outcomes

The Crinum species are used to cure a variety of ailments in Indian medicinal systems, including earaches and tumors .

Treatment of Memory Impairments

Scientific Field

Neurology and Psychiatry

Summary of the Application

Galanthamine is used clinically for treating memory impairments .

Methods of Application or Experimental Procedures

Galanthamine is prescribed for people who have dementia which is associated with Alzheimer’s disease .

Results or Outcomes

Galanthamine is not a cure, but it can slow down the progression of the symptoms in some people .

将来の方向性

The future directions for research on Galanthamine beta-D-Glucuronide could involve scaling up the biotechnological production of this valuable medicinal alkaloid . Additionally, the development of new sensing strategies for the detection of β-glucuronidase activity could also be a promising research direction .

特性

IUPAC Name |

(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO9/c1-24-8-7-23-6-5-12(31-22-18(27)16(25)17(26)20(33-22)21(28)29)9-14(23)32-19-13(30-2)4-3-11(10-24)15(19)23/h3-6,12,14,16-18,20,22,25-27H,7-10H2,1-2H3,(H,28,29)/t12-,14-,16+,17+,18+,20?,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSWSACTOVQVLT-FQYLMKIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O[C@@H]5[C@@H]([C@@H]([C@H](C(O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Galanthamine beta-D-Glucuronide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)

![(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5]](/img/structure/B1141003.png)